Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol
Description
Nomenclature and Synonymy
Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol possesses multiple systematic names that reflect its complex stereochemistry and functional group arrangement. The International Union of Pure and Applied Chemistry designation for this compound is (1S,2R,6S,7R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol, which precisely defines the stereochemical configuration at each of the four hydroxyl-bearing carbon centers. The Chemical Abstracts Service has assigned the registry number 129415-27-6 to this specific stereoisomer, providing a unique identifier for chemical databases and literature searches.
Alternative nomenclature systems recognize this compound under several synonymous designations. The most commonly encountered synonym is 1,2,6,7-tetrahydroxypyrrolizidine, which emphasizes the tetrahydroxylated nature of the pyrrolizidine skeleton. In specialized literature, the compound may also appear as 1,2,6,7-Thpz, representing an abbreviated form that highlights the tetrahydroxypyrrolizidine structure. The PubChem database catalogs this compound under the identifier CID 125372, facilitating cross-referencing across multiple chemical information systems.
The systematic naming convention reflects the bicyclic pyrrolizidine core structure with hexahydro designation indicating complete saturation of the ring system. The 1H-pyrrolizine notation specifies the tautomeric form, while the 1,2,6,7-tetraol suffix identifies the positions and number of hydroxyl substituents. This nomenclature system provides chemists with precise structural information essential for synthetic planning and comparative studies within the pyrrolizidine alkaloid family.
Chemical Classification and Taxonomy
This compound belongs to the pyrrolizidine alkaloid class, representing a specialized subset of nitrogen-containing heterocyclic compounds. The molecular formula C₇H₁₃NO₄ indicates a relatively small alkaloid structure with significant hydroxylation, distinguishing it from many larger pyrrolizidine alkaloids found in plant sources. The compound exhibits a molecular weight of 175.18 grams per mole, positioning it among the lower molecular weight members of the pyrrolizidine alkaloid family.
Structurally, this compound represents a polyhydroxylated pyrrolidine derivative, specifically classified as an iminosugar or azasugar due to its structural similarity to naturally occurring carbohydrates. The presence of four hydroxyl groups arranged in specific stereochemical configurations creates a molecule that mimics certain aspects of sugar structure while retaining the basic nitrogen heterocycle characteristic of alkaloids. This dual nature places the compound at the intersection of alkaloid chemistry and carbohydrate biochemistry.
The bicyclic structure consists of two fused five-membered rings sharing a common nitrogen atom, a defining characteristic of the pyrrolizidine scaffold. The fully saturated nature of both rings, indicated by the hexahydro prefix, differentiates this compound from unsaturated pyrrolizidine derivatives that may contain double bonds within the ring system. The specific hydroxylation pattern at positions 1, 2, 6, and 7 creates a unique substitution profile that influences both the compound's physical properties and biological activity.
From a taxonomic perspective within alkaloid chemistry, this compound represents a hydroxylated derivative of the parent pyrrolizidine structure. This classification places it among naturally occurring and synthetic compounds that serve as glycosidase inhibitors and potential therapeutic agents. The compound's structural features align with other members of the pyrrolizidine alkaloid family while maintaining distinct characteristics that influence its chemical behavior and biological interactions.
Historical Context of Discovery
The discovery and characterization of this compound emerged from broader research into pyrrolizidine alkaloid chemistry during the late twentieth century. Pyrrolizidine alkaloids as a class have been recognized since the early 1900s, but detailed structural elucidation of highly hydroxylated derivatives required advances in analytical chemistry and synthetic methodology that became available in subsequent decades. The identification of tetrahydroxylated pyrrolizidine structures coincided with growing interest in naturally occurring glycosidase inhibitors and their potential therapeutic applications.
Research into pyrrolizidine alkaloids expanded significantly following the isolation of alexine from Alexa leiopetala by Nash and colleagues in 1988, which represented the first pyrrolizidine alkaloid discovered with a hydroxymethyl branch at the C-3 position. This discovery opened new avenues for investigating related polyhydroxylated pyrrolizidine structures, including various tetrahydroxylated derivatives that share structural similarities with this compound. The subsequent identification of casuarine from Casuarina equisetifolia bark further demonstrated the natural occurrence of highly hydroxylated pyrrolizidine alkaloids.
The synthetic chemistry community's interest in tetrahydroxylated pyrrolizidine structures intensified during the 1990s as researchers recognized their potential as glycosidase inhibitors. Multiple research groups developed synthetic approaches to access these compounds, contributing to the broader understanding of their structural requirements and biological properties. The development of efficient synthetic methodologies enabled detailed structure-activity relationship studies and facilitated access to various stereoisomers for comparative biological evaluation.
Modern analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, played crucial roles in establishing the precise stereochemical assignments for compounds like this compound. These analytical capabilities allowed researchers to distinguish between closely related stereoisomers and confirm the absolute configurations essential for understanding biological activity patterns. The integration of synthetic chemistry with advanced analytical methods established the foundation for current knowledge regarding this compound class.
Structural Significance in Pyrrolizidine Chemistry
The structural architecture of this compound represents a significant achievement in pyrrolizidine alkaloid chemistry due to its precise stereochemical arrangement and functional group positioning. The bicyclic pyrrolizidine core provides a rigid scaffold that constrains the spatial arrangement of the four hydroxyl groups, creating a three-dimensional structure that closely mimics certain carbohydrate configurations. This structural mimicry underlies the compound's ability to interact with carbohydrate-processing enzymes and contributes to its classification as an iminosugar.
The stereochemical configuration at each hydroxylated carbon center plays a critical role in determining the compound's biological properties and chemical reactivity. The (1S,2R,6S,7R) absolute configuration creates a specific spatial arrangement of hydroxyl groups that influences hydrogen bonding patterns, molecular recognition events, and enzyme binding interactions. This precise stereochemistry distinguishes this compound from other possible stereoisomers and contributes to its unique profile within the pyrrolizidine alkaloid family.
The fully saturated nature of the pyrrolizidine ring system enhances the compound's stability while maintaining the essential structural features required for biological activity. Unlike some pyrrolizidine alkaloids that contain reactive double bonds or other functional groups prone to metabolic transformation, the tetrahydroxylated structure provides a stable platform for enzyme interactions. This stability characteristic makes the compound particularly valuable for structure-activity relationship studies and potential therapeutic applications.
Comparative analysis with related pyrrolizidine alkaloids reveals the structural significance of the specific hydroxylation pattern found in this compound. The positioning of hydroxyl groups at the 1, 2, 6, and 7 positions creates a unique molecular surface that differs from other hydroxylated pyrrolizidine derivatives such as casuarine, which contains an additional hydroxymethyl group. These structural differences influence binding selectivity, inhibitory potency, and specificity toward different glycosidase enzymes, highlighting the importance of precise structural features in determining biological activity.
Properties
Molecular Formula |
C7H13NO4 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,6,7-tetrol |
InChI |
InChI=1S/C7H13NO4/c9-3-1-8-2-4(10)7(12)5(8)6(3)11/h3-7,9-12H,1-2H2 |
InChI Key |
CXWWINPFWYPLRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2N1CC(C2O)O)O)O |
Synonyms |
1,2,6,7-tetrahydroxypyrrolizidine 1,2,6,7-THPZ |
Origin of Product |
United States |
Preparation Methods
Diastereoselective Syn-Dihydroxylation and Ring-Closing Metathesis
A prominent route to Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol involves the asymmetric synthesis of pyrrolizidine intermediates followed by hydroxylation and deprotection. In one approach, a pyrrolo[1,2-c]oxazol-3-one precursor is synthesized via RCM using a Grubbs catalyst . The starting vinyl epoxide (3R,4S)-4 is prepared through Sharpless epoxidation of a chiral 2-oxazolidinone derivative . Aminolysis of this epoxide with (2S)-1-(phenylmethoxymethyl)but-3-enyl amine in the presence of lithium triflate yields a diastereomeric mixture of amino alcohols, which undergo RCM to form the pyrrolooxazolone ring .
Subsequent syn-dihydroxylation of the resulting diene with osmium tetroxide (OsO₄) introduces two hydroxyl groups with high diastereoselectivity . For example, treatment of the pyrrolooxazolone 14 with OsO₄ in tetrahydrofuran (THF) at 0°C produces a diol intermediate, which is acetylated to protect the hydroxyl groups . Cyclization under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) forms the pyrrolizidine core, followed by hydrogenolysis to remove benzyl protecting groups . Final hydrolysis of the acetylated intermediate 15 using aqueous sodium hydroxide yields the tetraol product .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity |
|---|---|---|---|
| RCM | Grubbs catalyst, CH₂Cl₂, reflux | 62 | N/A |
| Syn-dihydroxylation | OsO₄, N-methylmorpholine N-oxide | 75 | >20:1 dr |
| Deprotection | NaOH, MeOH/H₂O | 85 | N/A |
Epoxide Ring-Opening and Functionalization
An alternative strategy utilizes epoxide intermediates to establish stereochemistry. The vinyl epoxide (3R,4S)-4 is subjected to aminolysis with a primary amine, enabling nucleophilic ring-opening to generate a trans-diaxial diol . This diol undergoes oxidation to an aldehyde, which is homologated via Wittig reaction to introduce an exocyclic double bond . RCM of the resultant diene forms the bicyclic framework, while subsequent dihydroxylation and acetylation afford a tetraacetate derivative . Hydrolysis of the acetates under basic conditions completes the synthesis of the tetraol .
The RCM-based approach offers superior stereocontrol and scalability, with an overall yield of ~40% for the tetraol . In contrast, cyanide-mediated cyclization achieves moderate yields (~50–60%) but requires additional steps for hydroxyl group introduction . The table below summarizes the advantages and limitations of each method:
| Method | Advantages | Limitations |
|---|---|---|
| RCM & Dihydroxylation | High diastereoselectivity, Scalable | Multi-step synthesis, Costly reagents |
| Epoxide Aminolysis | Stereochemical precision | Low yields in deprotection steps |
| Cyanide Cyclization | Simple starting materials | Indirect route to hydroxyl groups |
Mechanistic Insights and Stereochemical Considerations
The syn-dihydroxylation step proceeds via a cyclic osmate ester intermediate, ensuring cis addition of hydroxyl groups across the double bond . Mitsunobu cyclization leverages the retention of configuration at stereogenic centers, critical for maintaining the desired pyrrolizidine topology . In contrast, cyanide-based methods rely on SN2 displacement, which may lead to racemization if chiral centers are present .
Q & A
Q. What are the key analytical techniques for characterizing Hexahydro-1H-pyrrolizine-1,2,6,7-tetraol, and how are they applied in structural elucidation?
this compound requires advanced spectroscopic methods for structural confirmation. 1H-NMR (500 MHz, D2O) is critical for resolving stereochemistry and hydroxyl group positions, as demonstrated in the characterization of related pyrrolizidine derivatives like 7-epialexine . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) are essential for verifying molecular weight and functional groups, as seen in the total synthesis of hyacinthacine C5 derivatives . For stereochemical assignments, NOESY/ROESY experiments and coupling constant analysis are recommended.
Q. What synthetic strategies are effective for generating this compound, and what are common pitfalls?
The compound is typically synthesized via multi-step organic reactions involving cyclization and hydroxylation. For example, microwave-assisted intramolecular hydroaminomethylation has been used to construct pyrrolizidine cores efficiently, with p-toluenesulfonic acid as a catalyst in toluene at 120°C under microwave irradiation . Key challenges include:
- Stereochemical control : Protecting groups (e.g., benzyl ethers) are often required to preserve stereochemistry during synthesis .
- Purification : Column chromatography (e.g., 5:95 MeOH/CH2Cl2) and recrystallization (e.g., methanol) are critical for isolating pure products .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies should include:
- Thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
- pH-dependent stability assays in aqueous buffers (e.g., 1–12 pH range) to mimic physiological conditions.
- Light sensitivity tests , as pyrrolizidine derivatives may degrade under UV exposure. Safety data for related compounds indicate acute toxicity (Category 4 for oral/dermal/inhalation routes), necessitating controlled storage conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?
Discrepancies often arise from overlapping NMR signals or incorrect NOE interpretations. A robust approach includes:
- Comparative analysis with epimers : For example, (+)-1-epi-hyacinthacine C4 and (+)-6,7-di-epi-hyacinthacine C5 were distinguished via <sup>13</sup>C NMR chemical shifts and coupling constants .
- X-ray crystallography : Definitive proof of stereochemistry requires single-crystal diffraction data, though this is challenging for highly polar compounds.
Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking simulations : Use software like AutoDock Vina to predict binding affinities to targets such as glycosidases, given the structural similarity to hyacinthacine alkaloids .
- Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding kinetics.
- In vitro enzymatic assays : For example, α-glucosidase inhibition studies at varying concentrations (e.g., 0.1–100 µM) with IC50 calculations .
Q. How can researchers address low yields in large-scale synthesis of this compound?
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenolysis) improve step efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates in cyclization steps .
- Flow chemistry : Continuous reactors reduce side reactions and improve scalability for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
